7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one

Description

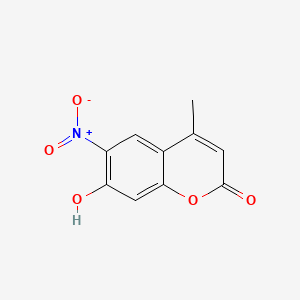

7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one (C₁₀H₇NO₅; molecular weight: 221.168 g/mol) is a nitro-substituted coumarin derivative with a hydroxy group at position 7, a methyl group at position 4, and a nitro group at position 6 . The compound’s structure (Fig. 1) enables diverse interactions in medicinal and material sciences, particularly in anti-inflammatory applications .

Properties

IUPAC Name |

7-hydroxy-4-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-10(13)16-9-4-8(12)7(11(14)15)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLGBPYLXGFDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172518 | |

| Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-68-4 | |

| Record name | 7-Hydroxy-4-methyl-6-nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-4-METHYL-6-NITROCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X45RKB36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mechanistic Insights

The nitration mechanism involves electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the activated aromatic ring of 7-hydroxy-4-methylcoumarin. The hydroxyl group at the 7-position activates the ring towards electrophilic substitution, directing the nitro group primarily to the 6-position due to electronic and steric factors.

Data Summary Table: Preparation Parameters and Yields

| Step | Conditions | Temperature | Key Reagents | Product(s) | Notes |

|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol + Ethyl acetoacetate | ≤10°C | Concentrated H2SO4 | 7-Hydroxy-4-methylcoumarin | Control temperature to maximize yield |

| Nitration | 7-Hydroxy-4-methylcoumarin + HNO3/H2SO4 | 0–20°C (ice bath) | Concentrated HNO3 and H2SO4 | 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one + 8-nitro isomer | Slow addition, stirring, and cooling essential |

Additional Notes on Subsequent Transformations (Contextual)

Although beyond the direct preparation of this compound, related research indicates:

- Reduction of the nitro group to the amino group can be achieved using stannous chloride in hydrochloric acid and ethanol, yielding 6-amino-7-hydroxy-4-methylcoumarin with good yields.

- This amino derivative serves as a key intermediate for further functionalization, including reductive amination to synthesize various substituted coumarin derivatives with biological activities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones, which are important intermediates in organic synthesis . Reduction reactions can convert it into dihydro derivatives, enhancing its biological activity . Substitution reactions, such as halogenation or nitration, can introduce different functional groups, leading to the formation of novel derivatives with unique properties .

Scientific Research Applications

Fluorescent Probes

One of the prominent applications of 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one is as a fluorescent probe for detecting metal ions and studying molecular interactions. Its fluorescence behavior allows for sensitive detection in various environments, making it useful in biochemical assays and environmental monitoring .

Table 1: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | High |

| Metal Ion Detection Range | Various (e.g., Cu²⁺, Zn²⁺) |

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Notably, it has shown significant anti-inflammatory activity in various studies. For instance, derivatives synthesized from this compound exhibited superior anti-inflammatory effects compared to traditional drugs like indomethacin .

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of several derivatives of this compound, specific formulations demonstrated up to 44% inhibition of edema in rat models, surpassing the efficacy of established anti-inflammatory medications .

Anticancer Research

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation .

Table 2: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Acetyl Derivative | A549 | 0.12 |

| Piperazine Derivative | HeLa | 0.024 |

| Coumarin Derivative | A2780 | 0.036 |

Enzyme Inhibition Studies

This compound has also been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Certain derivatives have shown high affinity towards hCA IX and hCA XII, which are implicated in tumor progression and metastasis .

Table 3: Enzyme Inhibition

| Enzyme Target | Compound Tested | Ki (nM) |

|---|---|---|

| hCA IX | Novel Derivative | Low nM |

| hCA XII | Another Derivative | Low nM |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chromenone Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one | -OH (7), -CH₃ (4), -NO₂ (6) | C₁₀H₇NO₅ | 221.168 | Electron-withdrawing nitro group |

| 7-Hydroxy-4-methyl-2H-chromen-2-one (III) | -OH (7), -CH₃ (4) | C₁₀H₈O₃ | 176.17 | Parent compound lacking nitro group |

| 6-Methoxy-4-methyl-2H-chromen-2-one | -OCH₃ (6), -CH₃ (4) | C₁₁H₁₀O₃ | 190.20 | Methoxy substituent at C6 |

| 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one | -OH (7), -OCH₃ (6), -CH₃ (4) | C₁₁H₁₀O₄ | 206.20 | Dual polar substituents (OH, OCH₃) |

| 6-(4-Nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (2) | -NH-C₆H₄-NO₂ (6), -OH (7), -CH₃ (4) | C₁₇H₁₄N₂O₅ | 326.31 | Bulky nitrobenzylamino side chain |

Key Observations :

- Electron Effects : The nitro group in the target compound enhances electron-withdrawing properties compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, influencing reactivity and binding interactions .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | IR Peaks (cm⁻¹) | Solubility Trends |

|---|---|---|---|

| This compound | Not reported | Expected NO₂ stretches (~1512, 1347) | Moderate in polar solvents |

| 7-Hydroxy-4-methyl-2H-chromen-2-one (III) | Not reported | Broad -OH (~3400), C=O (~1670) | High in methanol, DMSO |

| 6-Methoxy-4-methyl-2H-chromen-2-one | Crystallized | C-O-C (~1250), C=O (~1700) | Low in water, high in chloroform |

| 6-(4-Nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (2) | 185–186 | NH (~3400), NO₂ (~1512, 1347) | Moderate in chloroform-methanol |

Key Observations :

Key Observations :

- Nitro Group Role : The nitro substituent in the target compound improves COX-2 binding affinity compared to the parent compound (III), as shown in molecular docking studies .

- Side Chain Influence: Amino-substituted derivatives exhibit divergent biological profiles, emphasizing the role of substituent design .

Biological Activity

7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one, a derivative of the coumarin family, has garnered significant attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a hydroxyl group at the 7-position, a methyl group at the 4-position, and a nitro group at the 6-position of the chromenone ring. Its molecular formula is . The synthesis typically involves a multi-step process starting from resorcinol and ethyl acetoacetate through the Pechmann reaction, followed by nitration to introduce the nitro group .

The biological effects of this compound are primarily mediated through:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

- Antioxidant Activity : It exhibits significant antioxidant properties that protect cells from oxidative stress, which is crucial in various disease contexts .

- Receptor Binding : Interaction with specific receptors alters cellular signaling pathways associated with inflammation and oxidative stress.

Anti-inflammatory Properties

Research indicates that derivatives of this compound can significantly reduce inflammation in animal models. For example, studies employing carrageenan-induced paw edema in rats demonstrated that this compound effectively decreased edema volume, suggesting its potential therapeutic application in treating inflammatory diseases .

Antioxidant Effects

The compound's antioxidant capacity has been evaluated using various assays. It has shown to scavenge free radicals effectively, thereby mitigating oxidative damage in cellular models. This activity is particularly relevant for conditions associated with oxidative stress, including neurodegenerative diseases and cancer .

Comparative Analysis with Similar Compounds

The unique positioning of functional groups in this compound enhances its biological activity compared to other coumarin derivatives. Below is a comparative table highlighting structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |

| 8-Nitro-7-hydroxycoumarin | Nitro group at position 8 | Enhanced cytotoxicity against cancer cells |

| 6-Hydroxy-4-methylcoumarin | Hydroxyl group at position 6 | Known for antimicrobial activity |

| This compound | Hydroxyl (7), Methyl (4), Nitro (6) | Notable anti-inflammatory and antioxidant effects |

Case Studies and Research Findings

- Anti-inflammatory Screening : A study assessed the anti-inflammatory effects of various coumarin derivatives, including this compound. Results indicated a significant reduction in paw edema in treated rats compared to controls .

- Molecular Modeling Studies : Computational studies have suggested that this compound can effectively bind to COX enzymes, providing insights into its mechanism of action and potential as a lead compound for drug development targeting inflammatory pathways .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures exposed to harmful agents, highlighting its protective role against cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.